molecular formula C18H16N2O2 B2915777 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide CAS No. 2034592-36-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide

Cat. No. B2915777
CAS RN: 2034592-36-2
M. Wt: 292.338
InChI Key: WJCRZOXWDAKAGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied . For instance, a new chalcone series has been developed that may be useful in the treatment of lung cancer . The new series was confirmed by different spectral tools .

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

  • Nucleophilic addition to 3-substituted pyridinium salts, derived from N-methylbenzamide and various pyridines, including compounds structurally similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide, has been explored. This process results in 2,3-disubstituted pyridines, which can lead to the synthesis of highly potent, nonpeptide, Substance P antagonists (Lemire, Grenon, Pourashraf, & Charette, 2004).

Applications in Heterocyclic Systems Synthesis

  • Furan compounds, a part of this compound, have been utilized for the synthesis of annelated heterocyclic systems. Such compounds are involved in forming diazepine and pyrrole rings through furan ring recyclization. Pyrrolo[1,2-a][1,4]diazepine derivatives, synthesized through this method, exhibit a range of biological activities, including anxiolytic, sedative, antiepileptic, and antibacterial properties (Stroganova, Vasilin, Zelenskaya, Red'kin, & Krapivin, 2009).

Chemical Properties and Analysis

  • The study of electric dipole moments in compounds including furan-2-carbothioamide and related structures gives insights into molecular solute conformations. This research is significant for understanding the chemical properties of similar compounds, such as this compound (Pappalardo & Gruttadauria, 1974).

Synthesis of Derivative Compounds

  • Efforts in synthesizing derivative compounds, such as 5H-furo[3′,2′ : 6,7][1]benzopyrano[3,4-c]pyridin-5-ones, which share structural similarity with this compound, contribute to the development of new chemical entities with potential applications in pharmacology and material science (Morón, Nguyen, & Bisagni, 1983).

Bioinorganic Applications

Safety and Hazards

The safety and hazards of “N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-19-16(11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCRZOXWDAKAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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